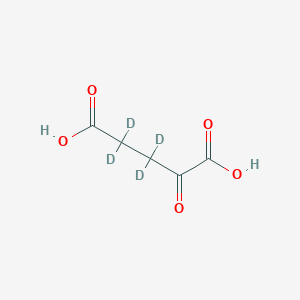

2-Ketoglutaric acid-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a derivative of 2-Ketoglutaric acid, where four hydrogen atoms are replaced by deuteriumThe deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ketoglutaric acid-d4 can be synthesized through several methods. One common approach involves the deuteration of 2-Ketoglutaric acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the preservation of the compound’s structural integrity .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Recombinant Escherichia coli strains, engineered to overexpress specific enzymes such as L-glutamate oxidase, are used to convert L-glutamic acid into 2-Ketoglutaric acid. The deuterium labeling is then introduced through subsequent chemical reactions .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ketoglutaric acid-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form succinyl-CoA in the TCA cycle.

Reduction: It can be reduced to form L-glutamate.

Substitution: It can participate in transamination reactions to form amino acids.

Common Reagents and Conditions:

Oxidation: Typically involves cofactors such as NAD+ or NADP+ and enzymes like isocitrate dehydrogenase.

Reduction: Involves enzymes such as glutamate dehydrogenase and cofactors like NADH.

Substitution: Requires transaminases and amino group donors.

Major Products:

Oxidation: Succinyl-CoA and carbon dioxide.

Reduction: L-glutamate.

Substitution: Various amino acids, depending on the specific transamination reaction.

Aplicaciones Científicas De Investigación

2-Ketoglutaric acid-d4 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the dynamics of the TCA cycle.

Biology: Helps in studying cellular metabolism and energy production.

Medicine: Investigated for its potential therapeutic effects in conditions like cancer and metabolic disorders.

Industry: Used in the production of nutritional supplements and as a precursor for various chemical syntheses

Mecanismo De Acción

2-Ketoglutaric acid-d4 exerts its effects primarily through its role in the TCA cycle. It acts as a substrate for various enzymes, including isocitrate dehydrogenase and glutamate dehydrogenase. These enzymes catalyze reactions that are crucial for energy production and amino acid metabolism. Additionally, this compound serves as a co-substrate for 2-oxoglutarate-dependent dioxygenases, which are involved in epigenetic regulation and collagen synthesis .

Comparación Con Compuestos Similares

2-Oxoglutaric acid: The non-deuterated form of 2-Ketoglutaric acid.

Succinic acid: Another intermediate in the TCA cycle.

L-Glutamic acid: A precursor in the synthesis of 2-Ketoglutaric acid

Uniqueness: 2-Ketoglutaric acid-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and metabolic research. The presence of deuterium atoms allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .

Propiedades

Fórmula molecular |

C5H6O5 |

|---|---|

Peso molecular |

150.12 g/mol |

Nombre IUPAC |

2,2,3,3-tetradeuterio-4-oxopentanedioic acid |

InChI |

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1D2,2D2 |

Clave InChI |

KPGXRSRHYNQIFN-LNLMKGTHSA-N |

SMILES isomérico |

[2H]C([2H])(C(=O)C(=O)O)C([2H])([2H])C(=O)O |

SMILES canónico |

C(CC(=O)O)C(=O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.